molecular formula C14H12O3 B107330 2-(4-Hydroxymethylphenyl)benzoic acid CAS No. 158144-54-8

2-(4-Hydroxymethylphenyl)benzoic acid

Cat. No. B107330
M. Wt: 228.24 g/mol
InChI Key: KAARHTQCNDPYDY-UHFFFAOYSA-N
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Patent
US05618969

Procedure details

Water (6 ml) and sulfuric acid (3.6 g) were added to 2.0 g (7.11 mmol) of 4,4-dimethyl-2-(4'-hydroxymethylbiphenyl-2-yl)oxazoline, followed by heating under reflux for 30 hours. After the reaction liquid was cooled, it was neutralized with a 10% aqueous solution of sodium hydroxide and extracted with chloroform. After the organic phase was washed with water and dried, it was subjected to vacuum concentration. The residue was purified by silica gel column chromatography (a chloroform/methanol system) to give 1.05 g of the title compound (yield 65%).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Three
Name
4,4-dimethyl-2-(4'-hydroxymethylbiphenyl-2-yl)oxazoline
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.CC1(C)C[O:10][C:9]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[C:18]2[CH:23]=[CH:22][C:21]([CH2:24][OH:25])=[CH:20][CH:19]=2)=N1.[OH-:27].[Na+]>O>[OH:25][CH2:24][C:21]1[CH:22]=[CH:23][C:18]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[C:9]([OH:10])=[O:27])=[CH:19][CH:20]=1 |f:2.3|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
3.6 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
4,4-dimethyl-2-(4'-hydroxymethylbiphenyl-2-yl)oxazoline
Quantity
2 g
Type
reactant
Smiles
CC1(N=C(OC1)C1=C(C=CC=C1)C1=CC=C(C=C1)CO)C
Name
Quantity
6 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 hours
Duration
30 h
CUSTOM
Type
CUSTOM
Details
After the reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
After the organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
it was subjected to vacuum concentration
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (a chloroform/methanol system)

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC=C(C=C1)C1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.